molecular formula C9H10ClF2N B2870037 (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride CAS No. 1807939-83-8

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride

Cat. No. B2870037
CAS RN: 1807939-83-8
M. Wt: 205.63
InChI Key: APPPWEDMBMWHEM-QDOHZIMISA-N
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Description

“(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride” is a chemical compound with the molecular formula C9H10ClF2N . It has an average mass of 205.632 Da and a monoisotopic mass of 205.046982 Da . The compound is also known by its ChemSpider ID 34210022 .

Scientific Research Applications

Biocatalytic Synthesis

The application of biocatalysis for the synthesis of chiral intermediates, such as Ticagrelor, highlights the potential of enzymes in the selective formation of cyclopropane derivatives. A study demonstrated the utilization of a ketoreductase (KRED) to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a precursor to cyclopropane carboxylic acid ethyl ester. This process exemplifies a green and efficient approach to synthesizing compounds related to (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride, showcasing the potential in pharmaceutical synthesis and industrial applications due to its high productivity and environmental soundness (Guo et al., 2017).

Enzyme-Catalyzed Cyclopropanation

Further extending the scope of biocatalysis, an engineered enzyme from Bacillus subtilis facilitated the synthesis of a cyclopropane precursor to the antithrombotic agent ticagrelor. This process achieved the cyclopropanation of 3,4-difluorostyrene with high diastereoselectivity and enantioselectivity, leading to a direct, single-step biocatalytic route to pharmaceutical intermediates. This example underscores the utility of biocatalysis in achieving complex chemical transformations with high precision, relevant to the synthesis of this compound and its analogs (Hernandez et al., 2016).

properties

IUPAC Name

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPPWEDMBMWHEM-QDOHZIMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807939-83-8
Record name rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride
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